2-Aminospiro[3.6]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminospiro[3.6]decane-2-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[3.6]decane core with an amino group and a carboxylic acid group attached to the same carbon atom. The presence of the spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminospiro[3.6]decane-2-carboxylic acid can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a suitable spirocyclic precursor with an amine. This reaction typically requires a strong base and an appropriate solvent.
Grignard Reaction: Another approach involves the formation of a Grignard reagent from a spirocyclic halide, followed by reaction with carbon dioxide to introduce the carboxylic acid group. The resulting intermediate is then treated with an amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Aminospiro[3.6]decane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives
Scientific Research Applications
2-Aminospiro[3.6]decane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Aminospiro[3.6]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)spiro[3.6]decane-2-carboxylic acid
- 6-Aminospiro[3.3]heptane-2-carboxylic acid
Uniqueness
2-Aminospiro[3.6]decane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-aminospiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c12-11(9(13)14)7-10(8-11)5-3-1-2-4-6-10/h1-8,12H2,(H,13,14) |
InChI Key |
FDIXBRKGAVTEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(C2)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.